Calcid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Calcid” is a term that can refer to different substances depending on the context. In one context, it refers to a soil suborder in the USDA soil taxonomy. Calcids are aridisols that have accumulated high levels of residual or dryfall calcium carbonate . They are often found in the western states of the United States and are used mainly for range, wildlife, and recreation .

In another context, “this compound” can refer to a calcium supplement or antacid used for the symptomatic relief of heartburn, acid indigestion, and sour stomach . It contains calcium carbonate as an active ingredient .

Synthesis Analysis

Calcium carbonate, a key component of “this compound”, can be synthesized through various methods. One such method involves the controlled synthesis of CaCO3, including Ca2+ –CO32− systems, solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .

Molecular Structure Analysis

Calcium carbonate (CaCO3) is an important inorganic mineral. It is Calcite structured and crystallizes in the trigonal R-3c space group .

Chemical Reactions Analysis

Calcium, a component of “this compound”, reacts with various substances. For instance, it reacts with sulfate ions, sodium hydroxide, ammonium carbonate, and sodium oxalate . Different kinds of fertilizers and compost can be used to modify the properties of calcidic soils .

Physical And Chemical Properties Analysis

Calcium, a component of “this compound”, has a melting point of 842 °C, a boiling point of 1,484 °C, and a density of 1.55 g/cm3 .

Scientific Research Applications

1. Electronics Design and Analysis

The University of Maryland's CALCE (Computer Aided Life Cycle Engineering) research effort focuses on developing techniques for the design, analysis, prediction, and optimization of electronics. It integrates design criteria like performance, producibility, reliability, and safety through interactive heuristic and algorithmic design optimization techniques. The CALCE project aims to make reliability and maintainability a real-time, integral part of the design process, using CAD (Computer-Aided Design), AI (Artificial Intelligence), and DS (Decision Support) techniques (Pecht, 1987).

2. Intervertebral Disc Degeneration and Scoliosis Research

Research on calcification in degenerative and scoliotic intervertebral discs (IVDs) explores the impairment of nutrient supply and disc metabolism. The study utilized techniques like Von Kossa staining and immunohistochemistry to analyze calcium deposits and endochondral ossification in IVDs. This research provides insights into mineral deposition in disc degeneration and scoliosis (Hristova et al., 2011).

3. Endodontic Research Using Microcomputed Tomography

Microcomputed tomography (MCT) has been evaluated for its value in endodontic research. MCT provides detailed external and internal morphologies of teeth without destruction, allowing assessment of area and volume changes after instrumentation or obturation. This offers significant potential for advancing endodontic research (Nielsen et al., 1995).

4. Cardiovascular Disease Research in Hemodialysis Patients

A study on adult hemodialysis patients explored the calcification of coronary arteries, aorta, and heart valves, revealing significant associations with ischemic cardiovascular diseases. The research provides insights into the links between end-stage renal disease, vascular calcification, and cardiovascular risk (Raggi et al., 2002).

5. Computer-Aided Life Cycle Engineering

The CALC (Computer-Aided Life Cycle Engineering) program at the University of Maryland, USA, reports on the application of the ULCE (Unified Life Cycle Engineering) design process. This involves integrating performance, cost, schedule, supportability, and producibility considerations into product design and operation (Braunberg et al., 1988).

6. Histology and Research at the Hard Tissue-Implant Interface

The study introduces an optimized embedding and cutting technique using Technovit 9100 New for histological research on calcified tissues like bones and teeth. This technique is crucial in orthopaedic research for investigating the hard tissue-implant interface and understanding biocompatibility and functional recovery (Willbold & Witte, 2010).

Mechanism of Action

Safety and Hazards

properties

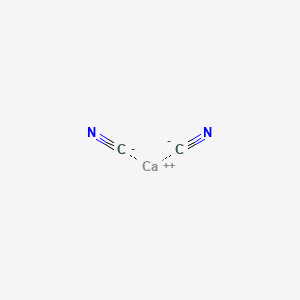

CAS RN |

592-01-8 |

|---|---|

Molecular Formula |

Ca(CN)2 C2CaN2 Ca(CN)2 C2CaN2 |

Molecular Weight |

92.11 g/mol |

IUPAC Name |

calcium;dicyanide |

InChI |

InChI=1S/2CN.Ca/c2*1-2;/q2*-1;+2 |

InChI Key |

ZQULWKDLLXZZSP-UHFFFAOYSA-N |

impurities |

GRADES or PURITY: 42% with 58% inert ingredients. May contain up to 3% calcium carbide. |

SMILES |

[C-]#N.[C-]#N.[Ca+2] |

Canonical SMILES |

[C-]#N.[C-]#N.[Ca+2] |

Color/Form |

Colorless crystals or white powder Rhombohedric crystals or powde |

density |

1.853 at 68 °F (USCG, 1999) - Denser than water; will sink 1.853 at 20 °C (solid) Density (at 20 °C): 1.9 g/cm³ |

melting_point |

Decomposes > 662 °F (NTP, 1992) Decomposes at >350 °C |

Other CAS RN |

592-01-8 |

physical_description |

Calcium cyanide appears as white crystals or powder or gray-black powder (technical grade). Toxic by skin absorption through open wounds, by ingestion, and by inhalation. Colorless or white solid; Technical grade is gray-black in color; [Hawley] White powder; Decomposes in water or moisture releasing hydrogen cyanide; [Sullivan, p. 707] COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Pictograms |

Acute Toxic; Environmental Hazard |

solubility |

Soluble in water with gradual liberation of HCN Soluble in ethanol Soluble in very weak acid with evolution of hydrogen cyanide Solubility in water: freely soluble |

vapor_pressure |

0.03 [mmHg] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

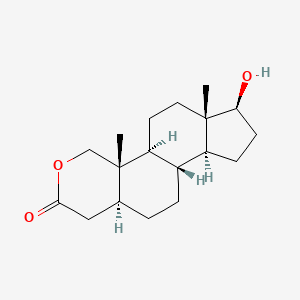

![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)

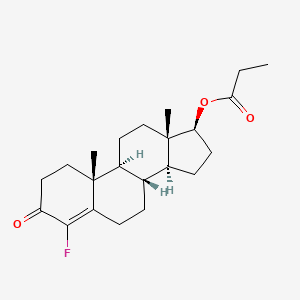

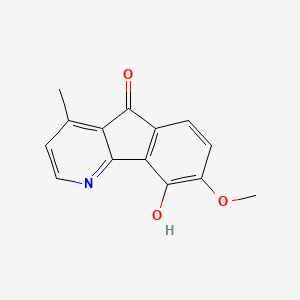

![8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11h)-one](/img/structure/B1213802.png)

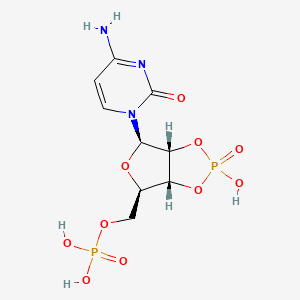

![1H-Imidazole,1-[2-(2,4-dichlorophenyl)-2-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]ethyl]-](/img/structure/B1213803.png)